molecular formula C12H6O3S B179126 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid CAS No. 13132-09-7

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid

Cat. No.: B179126
CAS No.: 13132-09-7
M. Wt: 230.24 g/mol
InChI Key: BJDHZRXTDAKQCG-UHFFFAOYSA-N
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Description

8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H6O3S and a molecular weight of 230.24 g/mol . This compound features a fused ring system that includes an indene and a thiophene ring, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with thiophene carboxylic acids in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4-oxoindeno[2,1-b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3S/c13-10-7-4-2-1-3-6(7)8-5-9(12(14)15)16-11(8)10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDHZRXTDAKQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Reactant of Route 2
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Reactant of Route 3
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Reactant of Route 5
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Reactant of Route 6
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid

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